Propylene sulfide
Overview
Description
Propylene sulfide, also known as thiirane, is a sulfur-containing organic compound that is of interest in various chemical research areas. It is a member of the episulfides, a class of three-membered ring compounds containing sulfur. The compound has been studied for its potential applications in polymer synthesis, as an electrolyte additive in lithium-ion batteries, and for its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of propylene sulfide and its derivatives has been explored in several studies. For instance, the copolymerization of propylene sulfide with carbon disulfide using an anionic initiator and a chromium complex has been reported, resulting in a polymer with a high refractive index and a completely alternating structure . Additionally, propylene sulfide has been polymerized using zinc and cadmium thiolates as initiators, which allows for control over the molecular weight and branching of the resulting polymer .
Molecular Structure Analysis
The molecular structure of propylene sulfide has been characterized in complexes with silver(I). In these complexes, the propylene sulfide ligand exhibits a significant tilt toward the silver moiety, which is a notable feature in the context of metal-epoxide and metal-thiirane bonding . This structural information is crucial for understanding the reactivity and potential applications of propylene sulfide in coordination chemistry.
Chemical Reactions Analysis
Propylene sulfide is reactive in various chemical contexts. It has been involved in the radiation-induced free radical addition of hydrogen sulfide to form n-propylmercaptan and di-n-propylsulfide . This reaction is consistent with radical addition to olefins and suggests that propylene sulfide can participate in chain reactions. Furthermore, the effect of sulfation on catalysts in the dehydrogenation of propane to propylene has been studied, indicating that propylene sulfide derivatives may influence catalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of propylene sulfide derivatives have been investigated in different research contexts. For example, propylene sulfite, a related compound, has been evaluated as a film-forming electrolyte additive in lithium-ion batteries, demonstrating its ability to suppress co-intercalation into graphite and enhance oxidation stability . In another study, the dynamics of end-linked poly(propylene sulfide) were examined, revealing insights into the glass transition, viscoelasticity, and dielectric permittivity of the material .
Scientific Research Applications
Polymer Chemistry
- Application Summary : Propylene sulfide is used in the living polymerizations initiated with potassium xanthates . This process is characterized by high propagation rates .
- Methods of Application : The polymerization of propylene sulfide (PS) is carried out under various conditions such as bulk, solution, and emulsion . The reactions are initiated with potassium O-methyl xanthate in complex with 18-crown-6 ether (PMX [18C6]) .
- Results or Outcomes : Using this complex, polymers with high Mn values (up to 250k Da) and relatively narrow molecular weight distributions (1.1–1.4) can be prepared in a matter of minutes at 0 °C .
Ring-Opening Polymerization
- Application Summary : Propylene sulfide is used in the ring-opening polymerization of sulfur-containing monomers . This process can provide novel materials with a broad range of applications ranging from stimuli responsiveness to (bio)degradability .
- Methods of Application : The chemistry involved in the ring-opening polymerization of sulfur-containing cyclic monomers is explored . The process is categorized by monomer class, detailing significant developments over the previous decades .
- Results or Outcomes : The synthesis of sulfur-containing polymers presents fundamental challenges, including potential future directions .
Polyphenylene Sulfide (PPS) Plastic
- Application Summary : Propylene sulfide is used in the manufacturing of Polyphenylene Sulfide (PPS), a high-performance engineering thermoplastic with high temperature .
- Methods of Application : PPS is produced by the reaction of sodium sulfide and dichlorobenzene in a polar solvent such as N-methylpyrrolidone and at a higher temperature .
- Results or Outcomes : PPS offers an excellent balance of properties like exceptional mechanical strength, dimensional stability, electrical insulation properties, resistance to flame, chemical, and high temperature . It can be easily processed as its toughness increases at high temperatures . These assets make it a chosen alternative to metals & thermosets .
Electrochemical Synthesis
- Application Summary : Propylene sulfide is used in the electrochemical synthesis of conducting polymeric materials .
- Methods of Application : The specifics of the electrochemical synthesis process are not detailed in the source .
- Results or Outcomes : The resulting conducting polymeric materials have applications towards technology in electronics, optoelectronics, and energy storage devices .
Mechanical Integrity
- Application Summary : Propylene sulfide is used in the production of materials that provide superior stiffness and mechanical integrity .
- Methods of Application : The specifics of the application process are not detailed in the source .
- Results or Outcomes : The resulting materials are reliable for assembly .
Injection Molding
- Application Summary : Propylene sulfide is used in the production of materials for injection molding .
- Methods of Application : The specifics of the application process are not detailed in the source .
- Results or Outcomes : The resulting materials are suitable for high productivity, a mold temperature of 50°C followed by post-crystallization at 200°C is possible .
Electric Appliances
- Application Summary : Propylene sulfide is used in the manufacturing of various electric appliances .
- Methods of Application : The specifics of the application process are not detailed in the source .
- Results or Outcomes : Thanks to its exceptional dimensional stability, low density, corrosion and hydrolysis resistance, PPS can be used to manufacture heating and air conditioning components, fry pan handles, hair dryer grills, Steam iron valves, toaster and dryer switches, microwave oven turntables etc. in electric appliances .
Safety And Hazards
Propylene Sulfide is highly flammable and toxic if swallowed. It causes skin and eye irritation and is harmful if inhaled. It is advised to keep away from heat, sparks, open flames, and other ignition sources. It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this substance .
Future Directions
properties
IUPAC Name |
2-methylthiirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNVSWHUJDDZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-97-2 | |
Record name | Propylene sulfide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25037-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90870835 | |
Record name | Thiirane, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Epithiopropane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0302172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Propylene sulfide | |
CAS RN |
1072-43-1 | |
Record name | Propylene sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylene sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propylene sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiirane, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiirane, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-epithiopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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